molecular formula C26H28N2O3S2 B14987543 N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B14987543
M. Wt: 480.6 g/mol
InChI Key: JYYSDIRTGQCADM-UHFFFAOYSA-N
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Description

N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylsulfanyl group, an isopropyl group, and a dibenzo thiazin ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multiple steps, starting with the preparation of the dibenzo thiazin ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, while the isopropyl group is added through an alkylation reaction. The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the dibenzo thiazin ring can be reduced to amines.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with cysteine residues in proteins, while the dibenzo thiazin ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester functional group.

    Cetylpyridinium chloride: This compound has antimicrobial properties and a similar quaternary ammonium structure.

    Domiphen bromide: This compound is used as a disinfectant and has a similar bromide functional group.

Uniqueness

N-[2-(Benzylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is unique due to its combination of a benzylsulfanyl group, an isopropyl group, and a dibenzo thiazin ring system. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C26H28N2O3S2/c1-19(2)21-12-13-24-23(16-21)22-10-6-7-11-25(22)33(30,31)28(24)17-26(29)27-14-15-32-18-20-8-4-3-5-9-20/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,27,29)

InChI Key

JYYSDIRTGQCADM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSCC4=CC=CC=C4

Origin of Product

United States

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